molecular formula C5H6BrN3O2 B13078411 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

Cat. No.: B13078411
M. Wt: 220.02 g/mol
InChI Key: YQZLANGDAVSSHS-UHFFFAOYSA-N
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Description

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo substituent at the 4-position and a methyl group at the 1-position of the triazole ring, with an acetic acid moiety attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent. One common method is the bromination of 1-methyl-1H-1,2,3-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.

    Coupling Reactions: The compound can be used in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted triazoles with different functional groups replacing the bromo substituent.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used, leading to different oxidation states or reduced forms of the triazole ring.

Scientific Research Applications

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromo substituent and acetic acid moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-1,2,4-triazole
  • 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3-nitropyridine
  • (3,5-dibromo-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone

Uniqueness

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

2-(5-bromo-3-methyltriazol-4-yl)acetic acid

InChI

InChI=1S/C5H6BrN3O2/c1-9-3(2-4(10)11)5(6)7-8-9/h2H2,1H3,(H,10,11)

InChI Key

YQZLANGDAVSSHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)Br)CC(=O)O

Origin of Product

United States

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